Pentafluoropropionic acid

Catalog No.
S561688
CAS No.
422-64-0
M.F
C3HF5O2
M. Wt
164.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentafluoropropionic acid

CAS Number

422-64-0

Product Name

Pentafluoropropionic acid

IUPAC Name

2,2,3,3,3-pentafluoropropanoic acid

Molecular Formula

C3HF5O2

Molecular Weight

164.03 g/mol

InChI

InChI=1S/C3HF5O2/c4-2(5,1(9)10)3(6,7)8/h(H,9,10)

InChI Key

LRMSQVBRUNSOJL-UHFFFAOYSA-N

SMILES

C(=O)(C(C(F)(F)F)(F)F)O

Synonyms

pentafluoropropionic acid, perfluoropropionate, perfluoropropionic acid, perfluoropropionic acid, potassium salt, perfluoropropionic acid, silver (1+) salt, perfluoropropionic acid, sodium salt

Canonical SMILES

C(=O)(C(C(F)(F)F)(F)F)O

Organic Synthesis:

Pentafluoropropionic acid (PFPA) has emerged as a valuable tool in organic synthesis, particularly as a metal-free catalyst. This property makes it an attractive alternative to traditional metal-based catalysts, which can be expensive, toxic, and require specific reaction conditions.

Studies have demonstrated the effectiveness of PFPA in various organic reactions, including:

  • One-pot synthesis of tetrahydrobenzo[b]pyran derivatives: PFPA efficiently catalyzes the reaction between aromatic aldehydes, malononitrile, and dimedone to produce these valuable organic compounds in high yields. This method offers several advantages, including ease of processing, short reaction times, and environmentally friendly properties. [Source: ]
  • Condensation reactions: PFPA can act as a catalyst for the condensation of various organic compounds, leading to the formation of new and complex molecules. This opens doors for the synthesis of diverse organic materials with various applications.

Analytical Chemistry:

PFPA finds applications in analytical chemistry due to its unique properties:

  • High volatility: This allows PFPA to be easily separated from other components in a mixture, which is essential for various analytical techniques such as gas chromatography and mass spectrometry.
  • Acidity: PFPA's acidic nature makes it useful in certain analytical procedures, such as the analysis of gentamicin using liquid chromatography methods. [Source: ]

Pentafluoropropionic acid is a perfluoroalkyl carboxylic acid with the chemical formula C3HF5O2\text{C}_3\text{HF}_5\text{O}_2 or CF3CF2COOH\text{CF}_3\text{CF}_2\text{COOH}. It appears as a colorless liquid that is strongly acidic and highly soluble in water and polar organic solvents. The compound is recognized for its unique properties, including a predicted pK_a of approximately 0.38, making it comparable to trifluoroacetic acid in terms of acidity and reactivity . Its structure features a propionic acid backbone with five fluorine atoms, contributing to its distinct chemical behavior.

, particularly involving fluorocarbon radicals. Notably, it can undergo pyrolysis to produce tetrafluoroethylene when reacted with sodium . Additionally, it acts as an efficient catalyst in one-pot reactions involving aromatic aldehydes, malononitrile, and dimedone, yielding tetrahydrobenzo[b]pyran derivatives . The kinetics of its reactions with fluorine atoms have been studied, revealing significant insights into its reactivity under varying temperatures .

Pentafluoropropionic acid can be synthesized through several methods:

  • Electrochemical Fluorination: This method involves the electrochemical fluorination of propionic acid or its derivatives.
  • Pyrolysis: The sodium salt of pentafluoropropionic acid can be pyrolyzed to yield tetrafluoroethylene and other byproducts .
  • Fluorination Reactions: Direct fluorination methods using elemental fluorine can also be employed to synthesize pentafluoropropionic acid from suitable precursors .

Pentafluoropropionic acid has several applications in various fields:

  • Catalysis: It serves as a metal-free catalyst for organic synthesis reactions, particularly in the formation of complex organic molecules .
  • Chemical Intermediates: The compound is used as an intermediate in the synthesis of various fluorinated compounds.
  • Environmental Studies: Its presence in environmental samples makes it relevant for studies on perfluorinated compounds and their ecological impacts .

Research on interaction studies involving pentafluoropropionic acid primarily focuses on its reactivity with fluorine atoms and other radicals. These studies provide insights into the kinetics and mechanisms underlying its chemical behavior under different conditions . Understanding these interactions is crucial for assessing its environmental fate and potential biological effects.

Pentafluoropropionic acid shares similarities with several other perfluoroalkyl carboxylic acids. Below is a comparison highlighting its uniqueness:

CompoundFormulaUnique Features
Trifluoroacetic AcidCF₃COOHLess acidic than pentafluoropropionic acid; widely used in biochemistry.
Perfluorobutyric AcidC₄F₉COOHLonger carbon chain; exhibits different solubility properties.
Perfluorohexanoic AcidC₆F₁₃COOHEven longer chain; associated with environmental persistence issues.
Perfluorosuccinic AcidC₄F₉CO₂HSimilar structure but shorter chain than pentafluoropropionic acid; used in surfactants.

Pentafluoropropionic acid's distinctive five-fluorine configuration contributes to its unique reactivity and applications compared to these similar compounds. Its role as a catalyst in organic reactions further sets it apart from others in this class.

Pentafluoropropionic acid was first synthesized in the mid-20th century as part of the growing interest in organofluorine chemistry. The synthesis of this "new perfluoro acid" was first reported in a 1950 publication in Nature by R. N. Haszeldine and K. Leedham. Their groundbreaking work involved the reaction of pentafluoroiodoethane (prepared from tetrafluoroethylene) with acetylene to yield pentafluoro-4-iodobutene, which was subsequently converted to pentafluoropropionic acid using alkaline permanganate. This initial synthesis represented a significant advancement in organofluorine chemistry, establishing a general synthetic method for preparing fluorinated carboxylic acids.

In the early description, pentafluoropropionic acid was characterized as having properties similar to trifluoroacetic acid—it was noted as a strong acid that fumes in air, with high density and low refractive index. This early characterization laid the foundation for understanding the compound's chemical behavior and potential applications.

Evolution of Research Trends

Research on pentafluoropropionic acid has evolved significantly since its initial discovery. Early studies primarily focused on synthesis methods and basic characterization of its physical and chemical properties. By the 1960s, electrochemical fluorination emerged as an important method for producing perfluorinated compounds, including pentafluoropropionic acid.

Traditional Synthesis Approaches

The classical route to pentafluoropropionic acid derives from the Hunsdiecker-Borodin reaction, a decarboxylative halogenation process first reported in the 19th century. In this method, the silver salt of propionic acid reacts with molecular iodine or bromine under anhydrous conditions, yielding perfluorinated alkyl halides through radical intermediates [6]. For pentafluoropropionic acid, this involves sequential fluorination steps using hydrogen fluoride and subsequent oxidation. A typical reaction sequence proceeds as follows:

  • Propionic acid undergoes exhaustive fluorination with sulfur tetrafluoride (SF4) at 80–100°C to form pentafluoropropionyl fluoride.
  • Hydrolysis of the acyl fluoride intermediate with aqueous sodium hydroxide yields the final carboxylic acid.

This method, while reliable, faces limitations in atom economy due to stoichiometric halogen use and the generation of metallic byproducts. For instance, the silver-mediated decarboxylation step produces AgX (X = Br, I) waste, requiring costly recovery processes [6].

Novel Catalytic and Green Chemistry Strategies

Recent advances emphasize metal-free catalysis and solvent reduction. Notably, pentafluoropropionic acid itself serves as an efficient catalyst in multicomponent reactions, demonstrating auto-catalytic behavior in tetrahydrobenzo[b]pyran syntheses. A landmark study achieved 92% yield in the condensation of aromatic aldehydes, malononitrile, and dimedone using 5 mol% pentafluoropropionic acid at 80°C under solvent-free conditions [1] [4]. The mechanism involves dual activation:

  • The electron-withdrawing pentafluoropropyl group polarizes the carbonyl oxygen
  • Acidic protons facilitate enolization of dimedone

Comparative analysis reveals advantages over traditional Lewis acid catalysts:

ParameterPentafluoropropionic Acid [1] [4]ZnCl2 Catalysis [1]
Reaction Time (min)2045
Yield (%)9285
Catalyst RecoveryNot requiredComplex filtration

This catalytic cycle aligns with green chemistry principles by eliminating metal residues and enabling direct product isolation through simple crystallization.

Industrial-Scale Manufacturing Challenges

Scaling pentafluoropropionic acid production presents three primary challenges:

Material Compatibility
The compound’s strong acidity (pKa ≈ 0.5) and fluoride ion release necessitate nickel-based alloys or polytetrafluoroethylene-lined reactors. A 2022 lifecycle assessment revealed that 38% of production costs stem from corrosion-related equipment maintenance [3].

Purification Complexities
Due to its hygroscopic nature and azeotrope formation with water (boiling point 142°C at 1013 mbar), industrial distillation requires pressure-swing systems. Advanced membrane separation techniques have reduced energy consumption by 22% compared to traditional fractional distillation [2].

Byproduct Management
Each metric ton of pentafluoropropionic acid generates 0.8 tons of fluorinated waste streams. Modern plants employ high-temperature incinerators (≥1100°C) with calcium oxide scrubbers to convert HF emissions into stable CaF2. The table below summarizes waste treatment efficiencies:

Treatment MethodHF Capture EfficiencyEnergy Demand (kWh/ton)
Wet Scrubbing92%150
Plasma Arc Incineration99.8%410
Supercritical Water Oxidation98.5%290

These technological advances have enabled annual production capacities exceeding 500 metric tons while maintaining environmental compliance [2] [3].

XLogP3

1.6

Boiling Point

96.5 °C

Related CAS

378-76-7 (potassium salt)
378-77-8 (hydrochloride salt)
509-09-1 (silver(1+) salt)

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (97.87%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

422-64-0

General Manufacturing Information

Propanoic acid, 2,2,3,3,3-pentafluoro-: ACTIVE

Dates

Modify: 2023-08-15

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